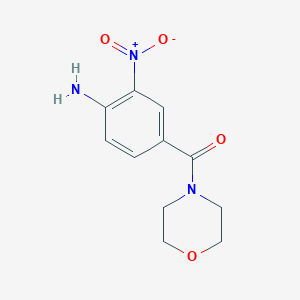

2-Nitro-4-morpholinocarbonylaniline

描述

Structure

3D Structure

属性

分子式 |

C11H13N3O4 |

|---|---|

分子量 |

251.24 g/mol |

IUPAC 名称 |

(4-amino-3-nitrophenyl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C11H13N3O4/c12-9-2-1-8(7-10(9)14(16)17)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6,12H2 |

InChI 键 |

SYKWSQHWZQYROS-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |

产品来源 |

United States |

Contextualizing 2 Nitro 4 Morpholinocarbonylaniline Within Nitroaniline and Morpholine Derivatives

2-Nitro-4-morpholinocarbonylaniline belongs to the broader families of nitroanilines and morpholine (B109124) derivatives. Nitroanilines are aromatic compounds characterized by a benzene (B151609) ring substituted with both an amino (-NH2) group and a nitro (-NO2) group. nih.gov These compounds are foundational in the synthesis of dyes, pigments, and pharmaceuticals. nih.govprimescholars.com The relative positions of the amino and nitro groups on the aromatic ring significantly influence the compound's chemical properties and reactivity.

The morpholine component is a saturated heterocycle containing both an ether and a secondary amine functional group. nih.gov This ring system is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability of drug candidates. nih.govlibretexts.org The morpholine ring is a common building block in the design of bioactive molecules, including many approved drugs. nih.gov The incorporation of the morpholinocarbonyl group (a morpholine ring attached via an amide linkage) into the aniline (B41778) structure introduces these beneficial properties.

Significance of the Nitro Group in Aromatic Systems for Reactivity

The nitro group (-NO2) is a powerful electron-withdrawing group, and its presence on an aromatic ring has profound effects on the ring's reactivity. nbinno.comacs.org This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution reactions by reducing the electron density of the ring. primescholars.com However, it also directs incoming electrophiles to the meta position relative to itself. nbinno.com

Conversely, the nitro group facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. acs.orgbond.edu.au This property is crucial in the synthesis of various substituted aromatic compounds. Furthermore, the nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization and the construction of more complex molecules. primescholars.comyoutube.com This transformation is a cornerstone of many synthetic pathways in industrial and laboratory settings.

Role of the Morpholinocarbonyl Moiety in Molecular Design

The morpholinocarbonyl moiety, an amide of morpholine (B109124), is a valuable functional group in molecular design, particularly in the field of medicinal chemistry. The morpholine ring itself is known to enhance the pharmacokinetic properties of a molecule. nih.govlibretexts.org Its incorporation can lead to improved solubility, metabolic stability, and oral bioavailability. The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. doubtnut.com

Overview of Research Trajectories for Complex Anilines and Amides

Conventional Synthetic Approaches to Nitro-Substituted Aromatic Compounds

The traditional synthesis of nitro-substituted aromatic compounds like 2-Nitro-4-morpholinocarbonylaniline typically involves a two-step process: the introduction of a nitro group onto an aromatic ring and the formation of an amide bond. The order of these steps is crucial and depends on the directing effects of the substituents and the stability of the intermediates.

Nitration Strategies on Aromatic Precursors

Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro (—NO₂) group onto an aromatic ring. nih.govsci-hub.se The most common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.comgordon.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. nih.govkhanacademy.org

The synthesis of a precursor for this compound could start with a molecule like 4-morpholinocarbonylaniline. The morpholinocarbonyl group and the amino group are both ortho-, para-directing. To achieve the desired 2-nitro substitution (ortho to the amino group), the more powerful activating amino group would likely be protected first, for instance, as an acetanilide (B955). This strategy is common in the synthesis of nitroanilines to control selectivity and prevent oxidation of the aniline (B41778). gordon.edu For example, the nitration of acetanilide yields a mixture of ortho- and para-nitroacetanilide, which can then be hydrolyzed to the corresponding nitroanilines. gordon.edu

Alternative nitrating agents have been developed to offer milder conditions or different selectivity. numberanalytics.com These include:

Nitronium salts: Stable salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) can be used as direct sources of the nitronium ion, often in organic solvents. numberanalytics.com

Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O): This reagent, often used with acetic anhydride (B1165640), has shown effectiveness in nitrating substituted anilines, in some cases favoring ortho-substitution. researchgate.net

Zinke nitration: This method allows for the replacement of a bromine atom with a nitro group using sodium nitrite (B80452). nih.gov

The choice of nitrating agent and reaction conditions can be tailored to control the position of nitration on the aromatic ring. nih.gov

| Nitrating Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Nitric Acid / Sulfuric Acid | 0°C to 100°C | Standard industrial method; generates nitronium ion (NO₂⁺) in situ. | numberanalytics.com |

| Bismuth Nitrate Pentahydrate / Acetic Anhydride | Mild reflux | Effective for anilines; avoids strongly corrosive acids. | researchgate.net |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Organic solvents, often at low temperatures | Direct source of NO₂⁺; can offer milder conditions. | numberanalytics.com |

| Sodium Nitrite (Zinke Nitration) | Reaction with phenols or cresols | Replaces bromine substituents with a nitro group. | nih.gov |

Amidation Reactions Involving Morpholine (B109124) Derivatives

The formation of the amide bond is another critical step. This involves reacting a carboxylic acid derivative with an amine. In the context of synthesizing this compound, this would entail the reaction of a 4-amino-3-nitrobenzoic acid derivative with morpholine.

To facilitate the reaction, the carboxylic acid is typically "activated." Common methods include:

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with morpholine to form the desired amide.

Use of Coupling Reagents: A wide array of coupling reagents can be used to promote amide bond formation directly from the carboxylic acid and morpholine. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

The synthesis of various morpholine-containing amides has been reported through these conventional routes. For instance, reacting morpholine with ethyl chloroacetate (B1199739) yields morpholin-N-ethyl acetate, which can be further derivatized. researchgate.net Similarly, N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamide has been synthesized, demonstrating the formation of a morpholine amide on a nitro-substituted aromatic system. mdpi.com

Advanced and Green Chemistry Approaches in Synthesis

In response to the need for more sustainable and efficient chemical processes, several advanced synthetic methods have been developed. These approaches aim to reduce waste, shorten reaction times, and improve selectivity.

Catalytic Methods for Selective Functionalization

Catalysis offers a powerful tool for the selective synthesis of nitroaromatic compounds and their derivatives. While much research focuses on the catalytic reduction of nitroarenes to amines, catalytic methods for their synthesis are also emerging. nih.govresearchgate.netnih.gov

Catalytic Nitration: Transition metal catalysts, such as those based on copper or palladium, can facilitate the nitration of C-H bonds. sci-hub.seorganic-chemistry.org For example, copper-catalyzed nitration of indolines using tert-butyl nitrite has been demonstrated. sci-hub.se Palladium catalysts can enable the transformation of aryl chlorides and triflates into nitroaromatics under weakly basic conditions, providing a route to compounds that are difficult to access via traditional electrophilic nitration. organic-chemistry.org

Catalytic Amidation: The formation of the amide bond can also be achieved catalytically, often under milder conditions than conventional methods. While not specific to the target molecule, general catalytic methods for amide synthesis are well-established and applicable.

| Reaction Type | Catalyst System | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| C-H Nitration | Copper catalyst / Sodium Nitrate | Amide-oxazoline directed arenes | Direct functionalization of C-H bonds. | sci-hub.se |

| Nitration | Palladium catalyst | Aryl chlorides, triflates | Excellent functional group compatibility. | organic-chemistry.org |

| N-Arylation (Amine Synthesis) | Copper(II) acetate | Anilines and Arylboronic acids | Forms C-N bonds under mechanochemical conditions. | nih.gov |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. nih.govorganic-chemistry.org

This technology can be applied to the key steps in the synthesis of this compound:

Microwave-Assisted Nitration: The nitration of aromatic compounds can be performed efficiently under microwave irradiation, often with reduced side product formation.

Microwave-Assisted Amidation: The synthesis of amides, including those involving heterocyclic amines like morpholine, is frequently enhanced by microwaves. For example, the synthesis of various 2-amino-4-arylpyrimidine derivatives and quinoline (B57606) derivatives has been successfully achieved using microwave-assisted protocols, highlighting the broad applicability of this technique. nih.govnih.gov One-pot, multi-component reactions under microwave irradiation are particularly efficient for building complex molecules. rsc.org

The key benefits of microwave synthesis include rapid heating, precise temperature control, and the ability to perform reactions under solvent-free conditions, which aligns with the principles of green chemistry. organic-chemistry.orgrsc.org

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a significant advance in green synthesis. nih.gov These reactions are typically solvent-free or use minimal amounts of liquid (liquid-assisted grinding), thereby reducing waste and environmental impact. nih.govnih.gov

Mechanochemical Amidation: The synthesis of amides via ball milling is a well-documented and highly efficient process. nih.gov Primary amides have been successfully prepared from various esters by milling with calcium nitride. organic-chemistry.org This method is compatible with a wide range of functional groups and has been used to synthesize the antiepileptic drug rufinamide, demonstrating its practical utility. nih.govorganic-chemistry.org The reaction of anilines with acyl chlorides or carboxylic acids (using coupling agents) can also be achieved mechanochemically. nih.gov

Other Mechanochemical Reactions: The scope of mechanochemistry extends to the synthesis of various nitrogen-containing compounds, such as Schiff bases from anilines and aldehydes, and heterocycles like pyrroles and benzimidazoles, indicating its potential for the steps involved in synthesizing the target compound. nih.govresearchgate.netbeilstein-journals.org

Mechanochemical methods offer advantages such as high efficiency, reduced reaction times, and operational simplicity, making them an attractive alternative to traditional solution-phase synthesis. organic-chemistry.org

Application of Supercritical Fluid Solvents in Synthesis

The use of supercritical fluids (SCFs) as reaction media represents a green and efficient alternative to traditional organic solvents in chemical synthesis. nih.gov A substance becomes a supercritical fluid when its temperature and pressure are raised above its critical point, endowing it with unique properties: it possesses the high density and solvating power of a liquid, yet maintains the low viscosity and high diffusivity of a gas. nih.gov Carbon dioxide (CO₂) is the most frequently utilized SCF in the pharmaceutical industry due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxicity, non-flammability, and low cost. nih.gov

In the context of synthesizing nitroaniline derivatives, SCFs offer several potential advantages. For instance, Raman spectroscopy studies of p-nitroaniline in supercritical water and alcohols have shown that the solvent's density significantly influences the local structure and vibrational modes of the nitro and amino groups. nih.gov This tunability of the solvent environment could be harnessed to control reaction selectivity and rates.

While specific examples detailing the synthesis of this compound in SCFs are not prevalent in the literature, the principles of SCF technology can be applied. Processes like Rapid Expansion of Supercritical Solutions (RESS) or antisolvent precipitation (using SCF as the antisolvent) could be employed for the purification and particle size control of the final compound or its intermediates. nih.gov In a potential synthetic step, such as the amidation of a carboxylic acid precursor with morpholine, using supercritical CO₂ as the solvent could facilitate reactant mixing and simplify downstream processing by eliminating the need to remove traditional organic solvents.

Table 1: Properties of Common Supercritical Fluid Solvents

| Solvent | Critical Temperature (°C) | Critical Pressure (bar) | Key Advantages |

|---|---|---|---|

| Carbon Dioxide (CO₂) | 31.1 | 73.8 | Non-toxic, non-flammable, inexpensive, readily available, mild critical point. nih.gov |

| Water (H₂O) | 374 | 221 | Excellent solvent for polar and ionic species, can act as an acid/base catalyst. nih.gov |

| Ethane (C₂H₆) | 32.2 | 48.8 | Good solvent for nonpolar compounds. |

| Propane (C₃H₈) | 96.7 | 42.5 | Higher solvating power for nonpolar compounds compared to ethane. |

Multi-Step Synthesis Pathways and Intermediate Derivatization

The construction of a complex molecule like this compound typically involves a multi-step synthetic sequence. libretexts.orgmagritek.com The order of reactions is paramount and is dictated by the directing effects of the substituents on the aromatic ring. libretexts.org The nitro group is a strong deactivating group and a meta-director, while the amino group (or its protected form) is a strong activating group and an ortho-, para-director. The morpholinocarbonyl group, being an amide, is also a deactivating, meta-directing group. These electronic properties must be carefully considered when designing a synthetic route.

A plausible synthetic pathway could commence from a more readily available starting material, such as 4-aminobenzoic acid. The synthesis would involve the sequential introduction of the nitro group and the morpholine amide moiety, along with the use of protecting groups to ensure correct regiochemistry.

Strategies for Introducing the Morpholinocarbonyl Group

The formation of the amide bond to create the morpholinocarbonyl group is a key transformation. This is typically achieved by reacting a carboxylic acid derivative of the aniline scaffold with morpholine. A common strategy involves activating the carboxylic acid group of a precursor like 4-amino-3-nitrobenzoic acid to make it more susceptible to nucleophilic attack by the secondary amine of morpholine.

Standard methods for this transformation include:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with morpholine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Use of Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate the harsh acyl chloride intermediate. These reagents activate the carboxyl group in situ.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Byproducts | Notes |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is a solid, which can complicate purification. |

| EDC (or EDAC) | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. Often used with HOBt. |

| HOBt | Hydroxybenzotriazole | - | Used as an additive with carbodiimides to suppress side reactions and racemization. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | Highly efficient coupling reagent, known for rapid reaction times and high yields. |

Sequential Functionalization of the Nitro-Aniline Scaffold

The nitro-aniline scaffold itself must be constructed with precise regiocontrol. nih.gov Starting from a simple substituted benzene (B151609), functional groups are added in a specific order. libretexts.orgmagritek.com For this compound, a logical precursor is 4-amino-3-nitrobenzoic acid.

A representative synthetic sequence is as follows:

Protection of the Amine: The synthesis would likely start with p-aminobenzoic acid. The highly activating amino group must be protected to prevent oxidation during nitration and to modulate its directing effect. A common strategy is acetylation with acetic anhydride to form 4-acetamidobenzoic acid. magritek.com The acetyl group is less activating than the amino group but still directs subsequent electrophiles to the ortho and para positions.

Nitration: The protected intermediate, 4-acetamidobenzoic acid, is then subjected to nitration. Since the para position is blocked, nitration with a mixture of nitric and sulfuric acid will introduce a nitro group at one of the ortho positions (position 3) relative to the activating acetamido group. magritek.comchemicalbook.com This yields 4-acetamido-3-nitrobenzoic acid.

Amide Formation: The carboxylic acid of 4-acetamido-3-nitrobenzoic acid is then coupled with morpholine using one of the strategies described in section 2.3.1 to form N-(4-(morpholine-4-carbonyl)-2-nitrophenyl)acetamide.

Deprotection: The final step is the removal of the acetyl protecting group to reveal the free amine. This is typically accomplished by acid or base-catalyzed hydrolysis, yielding the target compound, this compound.

This sequential approach, utilizing protecting groups and considering the electronic nature of substituents, is fundamental in the synthesis of many functionalized aromatic compounds. libretexts.orgtrine.edu

Isolation and Purification Techniques for Synthetic Intermediates

Precipitation and Filtration: Many reactions involving aromatic compounds, especially after workup, result in the product precipitating out of solution as a solid. For example, pouring the acidic nitration reaction mixture onto ice water often causes the nitrated product to precipitate. magritek.com The solid is then collected by vacuum filtration.

Recrystallization: This is a primary method for purifying solid organic compounds. The crude solid intermediate is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solvent. magritek.com Ethanol is a common recrystallization solvent for nitroaniline derivatives.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, silica (B1680970) gel column chromatography is the method of choice. A solution of the crude product is passed through a column packed with silica gel, and a solvent system (eluent) is used to move the components down the column at different rates based on their polarity, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): While often used for analysis, preparative HPLC can be used for the purification of final products or key intermediates in high purity, although it is typically more expensive and time-consuming than column chromatography for large quantities. google.com

Table 3: Isolation and Purification Techniques

| Technique | Principle | Application in Synthesis |

|---|---|---|

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a porous medium. | Collecting precipitated crude products or recrystallized solids. trine.edu |

| Recrystallization | Difference in solubility of a compound in a hot versus a cold solvent. | Purification of solid intermediates like 4-acetamido-3-nitrobenzoic acid. magritek.com |

| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica) as a mobile phase (eluent) passes through. | Separating the desired product from side products or unreacted starting materials. |

| Aqueous Workup/Extraction | Partitioning of compounds between two immiscible liquid phases (e.g., an organic solvent and water) based on solubility. | Removing water-soluble impurities (salts, acids, bases) from the organic reaction mixture. |

Nucleophilic and Electrophilic Reactivity of the Aromatic Ring

The aromatic ring of this compound is substituted with three distinct functional groups: an amino (-NH2) group, a nitro (-NO2) group, and a morpholinocarbonyl (-C(O)N(CH2CH2)2O) group. The interplay of their electronic effects—resonance and inductive—dictates the ring's susceptibility to and the regiochemistry of substitution reactions.

Substitution Reactions on the Nitro-Aniline Core

Electrophilic Aromatic Substitution: The aniline moiety possesses a strongly activating amino group, which is an ortho, para-director due to its ability to donate electron density to the ring through resonance. pressbooks.pubbyjus.comlibretexts.org Conversely, the nitro group is a powerful deactivating group and a meta-director because of its strong electron-withdrawing nature. byjus.comlibretexts.org The morpholinocarbonyl group, an amide, also acts as a deactivating group and is typically a meta-director, as the lone pair on the nitrogen atom is delocalized into the carbonyl group, pulling electron density from the aromatic ring. libretexts.org

In this compound, the positions are already defined:

Position 1: -NH2 (ortho, para-director)

Position 2: -NO2 (meta-director)

Position 4: -C(O)Morpholine (meta-director)

The powerful activating effect of the amino group at position 1 dominates, directing incoming electrophiles to the positions ortho and para to it, which are positions 6 and 5, respectively. Position 3 is also ortho to the amino group, but is sterically hindered by the adjacent nitro group. The deactivating groups at positions 2 and 4 will direct to position 5 (meta to both). Therefore, electrophilic substitution is most likely to occur at position 5, which is favored by all three groups either electronically or by being the least hindered activated position. However, due to the presence of two deactivating groups, the ring is significantly less reactive towards electrophiles than aniline itself. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. numberanalytics.comyoutube.comnih.gov The nitro group at position 2 makes the aromatic ring susceptible to SNAr reactions. A strong nucleophile could potentially displace a leaving group on the ring, particularly at the ortho or para positions relative to the nitro group. In this molecule, the nitro group itself could potentially be displaced by a very strong nucleophile under forcing conditions, a known reaction for some activated nitroarenes. thieme-connect.de

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of substitution reactions on the this compound core is a direct consequence of the directing effects of the existing substituents.

| Reaction Type | Predicted Position of Attack | Rationale |

| Electrophilic Substitution | Position 5 | Position 5 is para to the strongly activating -NH2 group and meta to both the -NO2 and -C(O)Morpholine deactivating groups. Position 6 is sterically hindered. |

| Nucleophilic Substitution | Position 2 (Displacement of -NO2) | The nitro group is a strong activating group for SNAr and can act as the leaving group in the presence of a potent nucleophile. |

This table provides predicted regioselectivity based on established principles of organic chemistry. Specific experimental outcomes may vary based on reaction conditions.

Stereoselectivity is not a primary consideration for substitution reactions on the planar aromatic ring itself.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

Reduction Reactions of the Nitro Moiety

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. numberanalytics.comnumberanalytics.com This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivated system into a highly activated one. The product of this reaction would be 2-Amino-4-morpholinocarbonylaniline (a substituted o-phenylenediamine).

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney Nickel under a hydrogen atmosphere. numberanalytics.comnih.gov This method is generally selective for the nitro group without affecting the amide or the aromatic ring.

Metal-Acid Systems: A classic and robust method involves the use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). nih.govnih.gov These reactions are effective but may require a basic workup to liberate the free amine.

Table of Common Reduction Conditions for Aromatic Nitro Groups

| Reagent System | Description |

|---|---|

| H2, Pd/C or PtO2 | Catalytic hydrogenation; typically clean and high-yielding. nih.gov |

| Fe, HCl | Dissolving metal reduction; cost-effective and widely used. nih.gov |

Transformations Leading to Alternative Nitrogen-Containing Functional Groups

By carefully controlling the reduction conditions and reagents, the nitro group can be partially reduced to yield other nitrogen-containing functionalities. These intermediates are often formed en route to the amine but can be isolated under specific protocols. thieme-connect.dewikipedia.org

Hydroxylamines: Partial reduction, for instance with zinc dust in the presence of ammonium (B1175870) chloride or with specific catalytic systems, can yield the corresponding N-phenylhydroxylamine derivative. wikipedia.orgmdpi.com

Azoxy and Azo Compounds: Condensation reactions between intermediates formed during the reduction can lead to dimeric products. For example, reduction under alkaline conditions can promote the formation of azoxy compounds (Ar-N=N(O)-Ar) from the condensation of nitrosobenzene (B162901) and hydroxylamine (B1172632) intermediates. nih.govrsc.org Further reduction can yield azo compounds (Ar-N=N-Ar). thieme-connect.denih.gov

The selective synthesis of these alternative functional groups from this compound would require careful optimization of reaction conditions to halt the reduction at the desired intermediate stage. mdpi.com

Reactivity of the Amide Linkage and Morpholine Ring

The morpholinocarbonyl moiety contains two key reactive sites: the amide carbonyl group and the morpholine ring itself.

Amide Linkage: Amides are generally stable functional groups, significantly less reactive than other carboxylic acid derivatives like esters or acid chlorides. masterorganicchemistry.com The hydrolysis of the amide bond in this compound to yield 2-nitro-4-aminobenzoic acid and morpholine is possible but typically requires harsh conditions, such as prolonged heating in strong aqueous acid or base. masterorganicchemistry.comlibretexts.orgyoutube.com

Acid-Catalyzed Hydrolysis: This proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. The reaction is generally irreversible because the resulting amine (morpholine) is protonated under the acidic conditions, rendering it non-nucleophilic. masterorganicchemistry.comyoutube.com

Base-Promoted Hydrolysis: This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. It is considered base-promoted rather than catalyzed as a full equivalent of base is consumed to deprotonate the resulting carboxylic acid, driving the reaction to completion. libretexts.org

Morpholine Ring: The morpholine ring is a saturated heterocycle and is generally quite stable. Under the conditions used for transformations on the aromatic ring or nitro group, the morpholine ring is expected to remain intact. While ring-opening reactions of morpholines are known, they typically require specific reagents or conditions, such as reaction with haloalcohols or other specialized ring-opening procedures, which are not standard for the transformations discussed here. nih.gov

Hydrolytic Stability and Cleavage Reactions

The hydrolytic stability of this compound is influenced by the resilience of the amide bond and the stability of the aniline and nitroaromatic moieties.

The amide linkage in N-aryl morpholine-4-carboxamides can undergo hydrolysis under certain conditions, typically requiring the presence of strong acids or bases. A study on the alkaline hydrolysis of various N- and N,N-substituted amides demonstrated that tertiary amides can be hydrolyzed under relatively mild non-aqueous conditions. researchgate.net For instance, the use of sodium hydroxide in a methanol (B129727)/dichloromethane mixture can effect the cleavage of the amide bond. researchgate.net However, primary and secondary amides were found to be significantly more resistant to hydrolysis under the same conditions. researchgate.net Given that the morpholine amide in the title compound is a tertiary amide, it could be susceptible to cleavage under similar alkaline conditions, yielding 2-nitro-4-aminobenzoic acid and morpholine.

Conversely, the nitroaniline portion of the molecule is generally stable towards hydrolysis. Research on 2-chloro-4-nitroaniline (B86195) indicated that it does not possess functional groups that readily undergo hydrolysis. nih.gov This suggests that the aromatic ring and the amino group of this compound are likely to remain intact under neutral aqueous conditions.

The hydrolytic stability can be summarized in the following table, based on general observations of related compounds:

| Functional Group | General Hydrolytic Stability | Conditions for Cleavage | Potential Products |

| Morpholine Carboxamide | Stable under neutral conditions | Strong acid or base catalysis | 2-Nitro-4-aminobenzoic acid and Morpholine |

| Nitroaniline | Generally stable | Does not readily hydrolyze | - |

Derivatization and Functionalization of the Morpholine Nitrogen

The morpholine moiety is a versatile scaffold in medicinal chemistry, and its nitrogen atom can be a key site for derivatization to modify the molecule's properties. biosynce.comnih.gov While direct studies on this compound are lacking, general strategies for morpholine functionalization are well-established.

Alkylation and Acylation: The nitrogen atom of the morpholine ring can undergo alkylation to introduce various alkyl groups, which can alter the compound's physical and chemical characteristics. biosynce.com Similarly, acylation can form different amide bonds, potentially influencing the molecule's stability and biological interactions. biosynce.com These reactions are typically carried out using appropriate alkyl halides or acylating agents.

Nitrosation: The morpholine nitrogen can react with nitrosating agents, such as sodium nitrite under acidic conditions, to form a stable N-nitrosomorpholine derivative. researchgate.net This reaction is often used for the analytical detection and quantification of morpholine-containing compounds. researchgate.net

The potential derivatization reactions of the morpholine nitrogen are outlined below:

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylated morpholinium salt |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-acylated morpholine derivative |

| N-Nitrosation | Sodium nitrite, Acid | N-nitrosomorpholine derivative |

Reaction Kinetics and Mechanistic Elucidation

The reaction kinetics and mechanisms of this compound are expected to be dominated by the electron-withdrawing nature of the nitro group, which strongly influences the reactivity of the aromatic ring.

Detailed Investigations of Reaction Pathways

The primary reaction pathway anticipated for this compound is nucleophilic aromatic substitution (SNAr). The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to it. In the case of this compound, a leaving group at the 1 or 5 position would be readily displaced by a nucleophile.

Another significant reaction pathway is the reduction of the nitro group. The nitro group can be reduced to an amino group using various reducing agents, a common transformation in the synthesis of aromatic amines. rsc.org This reaction typically proceeds through nitroso and hydroxylamine intermediates. rsc.org

Identification of Transition States and Intermediates

In SNAr reactions, the mechanism generally involves a two-step addition-elimination process. The first step, which is often rate-determining, is the nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov For this compound, a nucleophile attacking a position ortho or para to the nitro group would form a Meisenheimer complex where the negative charge is delocalized onto the nitro group, thus stabilizing the intermediate.

The reduction of the nitro group also proceeds through distinct intermediates. The initial reduction product is a nitrosobenzene derivative, which is further reduced to a phenylhydroxylamine. mdpi.com Finally, the hydroxylamine is reduced to the corresponding aniline.

Influence of Solvent Systems and Catalysts on Reaction Rates

Solvent Effects: The rates of SNAr reactions are significantly influenced by the solvent. Protic solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding, which can affect the reaction rate. psu.edu In some cases, the solvent can also act as a nucleophile. The choice of solvent can also alter the mechanism of related reactions, as seen in the nitrosation of ureas where the addition of acetonitrile (B52724) to water changes the reaction pathway. rsc.org

Catalysis: The reduction of nitroaromatic compounds is often catalyzed by metals. Precious metal catalysts are highly effective, with the reaction occurring on the surface of the catalyst where the nitroaromatic compound and the reducing agent are adsorbed. rsc.org The rate of electron transfer from the reducing agent to the nitroaromatic compound is a key factor influencing the reaction rate. rsc.org Base catalysis is also a common feature in SNAr reactions involving primary and secondary amines as nucleophiles. psu.edu

The following table summarizes the expected influence of solvents and catalysts on the primary reaction types for this compound:

| Reaction Type | Solvent Influence | Catalyst Influence |

| Nucleophilic Aromatic Substitution | Protic solvents can stabilize reactants and intermediates, affecting the rate. | Can be base-catalyzed, especially with amine nucleophiles. |

| Nitro Group Reduction | The solvent can affect the solubility of reactants and the stability of intermediates. | Often requires a metal catalyst (e.g., Pd, Pt, Ni). The catalyst surface facilitates electron transfer. |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a compound and its reactivity. rsc.orgnih.gov These models are invaluable for predicting the chemical behavior of new or untested molecules, thereby optimizing experimental efforts. chemrxiv.org

For a compound like this compound, developing a predictive QSRR model would involve synthesizing a series of structurally related analogues and measuring a specific reactivity parameter, such as the rate constant for a given reaction or the amine group's pKa value. The resulting data set would then be used to build a model.

The development process typically employs statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN). mdpi.comnih.gov For instance, in studies of substituted anilines, QSRR models have been successfully developed to predict metabolic pathways and sorption kinetics in environmental systems. nih.govnih.gov These models establish a reliable relationship between calculated molecular properties and observed reactivity, which can then be used to predict the behavior of other similar compounds. chemrxiv.orgnih.gov The goal is to create a robust equation of the form:

Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

This equation allows for the rapid, in silico estimation of reactivity, guiding further experimental work. nih.gov

The foundation of any QSRR model is the selection of appropriate molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule. For this compound, a range of descriptors would be calculated to capture the influence of its distinct functional groups. The correlation of these descriptors with experimental reactivity data forms the basis of the predictive model.

Key descriptors relevant to this molecule would include:

Electronic Descriptors: These quantify the electron distribution. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for reactions involving electron transfer. nih.gov Other electronic descriptors are dipole moment, partial atomic charges on the aniline nitrogen, and Hammett substituent constants (σ), which account for the electron-donating or withdrawing effects of the nitro and morpholinocarbonyl groups. nih.govwikipedia.org

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar volume, surface area, and connectivity indices. These are particularly important given the bulk of the morpholinocarbonyl group.

Solvation Descriptors: Parameters like LogP (the logarithm of the octanol-water partition coefficient) can describe the hydrophobicity of the molecule, which influences its reactivity in different solvent environments.

Studies on other substituted anilines have shown strong correlations between reactivity and descriptors like pKa, Hammett constants, and HOMO energies. nih.gov The table below outlines some of the key molecular descriptors that would be employed in a QSRR study of this compound.

| Descriptor Class | Specific Descriptor | Property Represented | Relevance to Reactivity |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Governs frontier molecular orbital interactions in reactions. nih.gov |

| Hammett Constants (σ) | Electronic effect of substituents | Predicts changes in reaction rates and equilibria. wikipedia.org | |

| Partial Atomic Charge | Local electron density | Indicates sites susceptible to nucleophilic or electrophilic attack. mdpi.com | |

| Steric | Molar Volume/Surface Area | Molecular size and shape | Influences accessibility of reactive sites to reagents. nih.gov |

| Topological | Connectivity Indices (χ) | Molecular branching and structure | Correlates with physical properties and biological activity. nih.gov |

| Physicochemical | LogP | Hydrophobicity/Lipophilicity | Affects solubility and transport to reaction sites. |

Impact of Substituent Effects on Reactivity

The nature and position of substituents on the aniline ring are the primary determinants of the reactivity of this compound. The ortho-nitro group and the para-morpholinocarbonyl group exert profound electronic and steric influences.

The reactivity of the aniline amine group is significantly modulated by the two substituents.

Nitro Group (ortho-position): The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). Its presence in the ortho position drastically reduces the electron density on the aromatic ring and, crucially, on the aniline nitrogen atom. This deactivation makes the amine group a much weaker base compared to aniline itself; for example, 2-nitroaniline (B44862) has a pKa for its conjugate acid of -0.3, indicating its basicity is about 100,000 times lower than aniline. wikipedia.org The nitro group also deactivates the ring towards electrophilic aromatic substitution. quora.com Sterically, the ortho-nitro group presents a significant physical barrier, hindering the approach of reagents to the adjacent amine group. nih.gov

The combined electronic effects of these two groups make the aniline nitrogen significantly less nucleophilic and less basic than in an unsubstituted aniline molecule. chemistrysteps.com The Hammett constants in the table below provide a quantitative measure of these electronic effects.

| Substituent | Hammett Para Constant (σₚ) | Hammett Meta Constant (σₘ) | Electronic Effect Interpretation |

| Nitro (-NO₂) | +0.78 | +0.71 | Strongly electron-withdrawing by resonance and induction. pitt.edu |

| Acetamido (-NHCOCH₃)¹ | 0.00 | +0.21 | Weakly activating/deactivating (para), weakly deactivating (meta). |

| N,N-Dimethylcarboxamido (-CON(CH₃)₂)¹ | +0.36 | +0.38 | Moderately electron-withdrawing by induction. |

¹Note: Values for the morpholinocarbonyl group are not commonly tabulated; values for similar amide groups are provided as an approximation.

The three-dimensional conformation of this compound is critical to its reactivity. The molecule's final shape is a balance between the drive for planarity to maximize π-electron delocalization and the steric repulsion between bulky adjacent groups.

A key feature in 2-nitroaniline derivatives is the formation of an intramolecular hydrogen bond between one of the amine hydrogens and an oxygen of the ortho-nitro group. nih.gov This interaction locks the N-H and N-O₂ groups into a relatively coplanar arrangement with the ring, which can influence the orientation of the amine's lone pair.

Intermolecular Interactions and Their Role in Reactivity

In the condensed phase (solid state or solution), the reactivity of this compound is also governed by its interactions with neighboring molecules. These intermolecular forces dictate properties like solubility and crystal structure, and can influence reaction kinetics.

The most significant intermolecular force for this molecule is hydrogen bonding. The aniline amine group (-NH₂) contains a hydrogen bond donor (N-H), while the nitro group (-NO₂) and the morpholinocarbonyl group (-C=O) contain strong hydrogen bond acceptors (the oxygen atoms). This allows for the formation of robust intermolecular N-H···O hydrogen bonds, which can link molecules into dimers, chains, or more complex three-dimensional networks in the solid state. nih.govcore.ac.uk Crystal structure analyses of related nitroaniline compounds confirm the prevalence of such interactions. nih.govscholarsresearchlibrary.com

In addition to strong hydrogen bonds, weaker interactions such as C-H···O bonds and aromatic π-π stacking interactions can further stabilize the crystal lattice. researchgate.netnih.gov The specific network of these interactions defines how molecules are packed, which can control the accessibility of reactive sites in solid-state reactions. In solution, these same hydrogen bonding capabilities will influence solute-solvent interactions, affecting solubility and the stability of reactive intermediates.

Solvent-Solute Interactions and Reaction Environment

The nature of the solvent can profoundly influence the reaction rates and equilibria by stabilizing or destabilizing the ground state, transition state, or product. For a molecule like this compound, with its polar functional groups (nitro, amino, and amide), solvent-solute interactions are expected to be significant.

The nitroaniline portion of the molecule is particularly sensitive to the solvent environment. Studies on related nitroanilines, such as p-nitroaniline, have shown that their electronic transitions are affected by solvent polarity, a phenomenon known as solvatochromism. psu.eduacs.org A change in the absorption spectrum with solvent polarity indicates a difference in the solvation of the ground and excited states. For instance, the charge-transfer excited state of p-nitroaniline is sensitive to the solvent environment and shows a red solvatochromic shift in polar solvents. psu.edu The reduction potentials of ortho- and para-nitroanilines have also been found to be dependent on the acceptor properties of the aprotic solvents used. rsc.org Intermolecular hydrogen-bonding interactions between derivatives with free N-H protons and acceptor solvents can enhance the sensitivity of the nitro group to the solvent. rsc.org

The morpholine group also contributes to the molecule's interaction with solvents. The presence of both a basic nitrogen and a polar oxygen atom allows morpholine to engage in various interactions, including hydrogen bonding, which can enhance solubility in protic solvents. biosynce.comacs.orgnih.govnih.gov The ether oxygen in the morpholine ring, however, withdraws electron density from the nitrogen, making it less basic than comparable secondary amines like piperidine. wikipedia.org

The table below, derived from studies on p-nitroaniline, illustrates how solvent properties can influence spectroscopic data, which is indicative of the underlying solvent-solute interactions that would also be relevant for this compound.

| Solvent | Dielectric Constant (ε) | Observed Spectroscopic Shift (Example for p-Nitroaniline) |

|---|---|---|

| Cyclohexane | 2.02 | Minimal Shift (Reference) |

| 1,4-Dioxane | 2.21 | Slight Red Shift |

| Dichloromethane | 8.93 | Moderate Red Shift |

| Water | 80.1 | Significant Red Shift psu.edu |

Self-Association and Aggregation Phenomena Affecting Reactivity

The potential for self-association and aggregation is a critical factor in the reactivity of this compound. Such phenomena can alter the effective concentration of the reactive species and mask reactive sites, thereby influencing reaction outcomes. The primary driving force for aggregation in this molecule is expected to be intermolecular hydrogen bonding.

Nitroanilines are well-documented to form robust intermolecular hydrogen bonds between the amino (-NH2) and nitro (-NO2) groups. acs.org This interaction is so prevalent that it can direct the molecular packing in the solid state, often leading to the formation of polar chains. acs.orgacs.org The geometry of this hydrogen bond is quite specific, commonly involving a three-center interaction. acs.org In substituted anilines, the presence of electron-withdrawing groups, such as the nitro group, has been shown to increase the hydrogen bond donor capacity of the amino group. nih.gov

In this compound, several hydrogen bonding motifs are possible:

Amino-Nitro Hydrogen Bonding: The amino group can act as a hydrogen bond donor to the oxygen atoms of the nitro group on an adjacent molecule.

Amide-Amide Hydrogen Bonding: The N-H of the amino group can also form a hydrogen bond with the carbonyl oxygen of the morpholinocarbonyl group of a neighboring molecule.

Amide-Nitro Hydrogen Bonding: The N-H of the amino group could potentially interact with the nitro group of another molecule.

These interactions can lead to the formation of dimers or higher-order aggregates in solution, especially in non-polar or weakly polar solvents that are less effective at solvating the polar functional groups. The formation of such aggregates can significantly reduce the reactivity of the molecule by sterically hindering the approach of a reagent to the reactive sites. For example, if the amino group is involved in strong intermolecular hydrogen bonding, its nucleophilicity would be diminished.

The aromatic rings themselves can also contribute to aggregation through π-π stacking interactions. nih.gov The combination of hydrogen bonding and π-π stacking can lead to the formation of well-ordered supramolecular structures. The table below summarizes the key intermolecular interactions that could drive self-association in this compound.

| Interacting Groups | Type of Interaction | Potential Effect on Reactivity |

|---|---|---|

| Amino (-NH2) and Nitro (-NO2) | Intermolecular Hydrogen Bonding acs.orgacs.org | Decreased nucleophilicity of the amino group. |

| Amino (-NH2) and Amide (C=O) | Intermolecular Hydrogen Bonding | Steric hindrance around the amino and amide groups. |

| Aromatic Rings | π-π Stacking nih.gov | Stabilization of aggregates, reducing effective concentration. |

Advanced Analytical Characterization Techniques for Structural and Mechanistic Insights

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. sigmaaldrich.com This precision allows for the calculation of a unique molecular formula, a critical first step in structural identification.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) Techniques

ESI and APCI are soft ionization techniques that generate gas-phase ions from analytes with minimal fragmentation, making them ideal for determining the molecular weight of a compound. nist.govnih.gov

Electrospray Ionization (ESI-MS): ESI is particularly suited for polar molecules. For 2-Nitro-4-morpholinocarbonylaniline (Molecular Formula: C₁₁H₁₃N₃O₄, Molecular Weight: 267.24 g/mol ), ESI in positive ion mode would be expected to produce a strong signal for the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) corresponding to its exact mass. The high accuracy of an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap analyzer would confirm the elemental composition as C₁₁H₁₄N₃O₄⁺.

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is better suited for less polar, volatile compounds. chemicalbook.com It involves ionization in the gas phase through reactions with reagent ions. nist.gov For the target molecule, APCI would also be expected to generate the protonated molecular ion, [M+H]⁺, providing complementary data to ESI. The choice between ESI and APCI would depend on the specific sample conditions and the liquid chromatography method used. chemicalbook.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. hmdb.ca In an MS/MS experiment, the molecular ion (the "precursor ion") is selected and then fragmented by collision with an inert gas, a process called collision-induced dissociation (CID). The resulting "product ions" provide a fragmentation fingerprint that reveals the molecule's substructures.

For this compound, the [M+H]⁺ ion would be selected and fragmented. Based on the known fragmentation of related nitroaromatic and morpholine-containing compounds, a hypothetical fragmentation pattern can be proposed:

Loss of the nitro group: A characteristic fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or HNO₂ (47 Da).

Cleavage of the morpholine (B109124) ring: Fragmentation of the morpholine ring could occur, leading to characteristic losses.

Cleavage of the amide bond: The amide bond between the benzene (B151609) ring and the morpholine carbonyl group could break, providing key structural information.

Analyzing these fragments allows for the piecewise reconstruction of the molecule, confirming the connectivity of the nitro group, the aniline (B41778) core, and the morpholinocarbonyl substituent.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise bonding arrangement of atoms (¹H, ¹³C) and their spatial relationships.

Multi-Dimensional NMR (e.g., 2D COSY, HMQC, HMBC) for Connectivity and Stereochemistry

One-dimensional (1D) NMR spectra of complex molecules can be crowded. Two-dimensional (2D) NMR techniques spread the signals across two axes, resolving overlap and revealing correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, it would show correlations between the protons on the aromatic ring and within the morpholine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each carbon atom in the molecule based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, showing a correlation from the aniline N-H proton to carbons in the aromatic ring, or from the morpholine protons to the carbonyl carbon.

Dynamic NMR for Conformational Exchange and Rotational Barriers

Molecules are not static; they undergo dynamic processes like bond rotation and ring flips. Dynamic NMR (DNMR) studies how changes in temperature affect the NMR spectrum to provide information on these conformational changes.

For this compound, two key dynamic processes could be studied:

Rotation around the amide C-N bond: The rotation around the bond connecting the carbonyl group to the morpholine nitrogen may be restricted, leading to distinct NMR signals for the morpholine protons at low temperatures. As the temperature increases, rotation becomes faster, and these signals may broaden and coalesce into a single averaged signal.

Rotation of the nitro group: Steric hindrance from the adjacent amino group might create a barrier to rotation for the nitro group. While more difficult to observe, this could influence the chemical shifts of nearby protons.

By analyzing the spectral changes with temperature, the energy barriers for these rotational processes can be calculated.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making this a powerful tool for functional group identification.

For this compound, the following characteristic peaks would be expected in its IR spectrum:

N-H stretch: From the aniline amine group.

C=O stretch: A strong absorption from the amide carbonyl group.

NO₂ stretches: Asymmetric and symmetric stretching vibrations characteristic of the nitro group.

C-H stretches: From the aromatic and morpholine ring protons.

C-O-C stretch: From the ether linkage within the morpholine ring.

These vibrational frequencies can be affected by intermolecular interactions, such as hydrogen bonding, providing further structural insights.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The FTIR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its chemical bonds.

Key functional groups within the molecule give rise to characteristic absorption bands. The nitro group (NO₂) attached to the aromatic ring produces two strong and distinct stretching vibrations. quora.comspectroscopyonline.com The asymmetric stretch is typically observed in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears at a lower wavenumber, between 1360-1290 cm⁻¹. quora.com The amide functional group, specifically a secondary amide in this case, is identifiable by its characteristic absorptions. spectroscopyonline.com The N-H stretch appears as a single, sharp band in the 3370-3170 cm⁻¹ region. spectroscopyonline.com The amide I band (primarily C=O stretching) is a strong absorption found between 1680-1630 cm⁻¹. spectroscopyonline.com The amide II band (a combination of N-H bending and C-N stretching) is located near 1570-1515 cm⁻¹. spectroscopyonline.com

The primary amine (-NH₂) of the aniline moiety shows two N-H stretching bands between 3400-3250 cm⁻¹. orgchemboulder.com An N-H bending vibration for the primary amine is also expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com The morpholine ring contributes C-O-C and C-N stretching vibrations. The C-N stretching of the aromatic amine would be expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium-Weak |

| Secondary Amide | N-H Stretch | 3370 - 3170 (one band) | Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

| Amide I | C=O Stretch | 1680 - 1630 | Strong |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Variable |

| Amide II | N-H Bend & C-N Stretch | 1570 - 1515 | Strong |

| Aromatic Nitro | NO₂ Asymmetric Stretch | 1550 - 1475 | Strong |

| Aromatic Nitro | NO₂ Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

| Morpholine | C-O-C Stretch | ~1115 | Strong |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to FTIR for the structural analysis of this compound. It detects vibrational modes based on changes in polarizability, often providing stronger signals for non-polar bonds and symmetric vibrations that are weak in FTIR.

For this compound, Raman spectroscopy is particularly effective for observing the symmetric stretch of the nitro group, which gives a very strong band. morana-rtd.com It is also useful for characterizing the skeletal vibrations of the aromatic ring and the morpholine ring. While the C=O stretch of the amide is visible in Raman, it is typically less intense than in the FTIR spectrum. Conversely, vibrations of the carbon backbone and aromatic ring systems often produce strong and sharp Raman signals, providing detailed information about the molecular framework. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. morana-rtd.com

Table 2: Expected Key Raman Shifts for this compound

| Functional Group | Vibration Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Ring Breathing/Stretching | ~1600, ~1350 | Strong |

| Aromatic Nitro | NO₂ Symmetric Stretch | ~1350 | Very Strong |

| Amide I | C=O Stretch | ~1650 | Medium |

| Aromatic Ring | C-H Bending | ~1185 | Medium |

| Nitro Group | Scissoring Peak | ~850 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2,4-dinitro-N-methylaniline and other morpholine derivatives, provides significant insight into its expected solid-state conformation. researchgate.netnih.gov

The analysis would reveal exact bond lengths, bond angles, and torsion angles. It is expected that the aniline ring would be largely planar. The nitro group and the N-methylamino group in analogues are often found to be nearly coplanar with the benzene ring. researchgate.net The morpholine ring typically adopts a chair conformation. nih.gov

A crucial aspect revealed by crystallography would be the intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is expected to be a dominant force. The N-H groups of the primary amine and the secondary amide can act as hydrogen bond donors, while the oxygen atoms of the nitro group, the amide carbonyl group, and the morpholine ring can act as acceptors. researchgate.net These N-H···O interactions would likely link molecules into dimers or extended sheets, significantly influencing the compound's physical properties like melting point and solubility. researchgate.net

Chromatographic Separations Coupled with Detection (e.g., UHPLC-MS, GC-MS)

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction byproducts or environmental samples, and for its quantification. The choice between liquid chromatography (LC) and gas chromatography (GC) depends largely on the analyte's properties. Given the compound's polarity, molecular weight, and thermal lability, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the more direct and suitable method. thermofisher.comnih.gov

Development of Separation Methods for Complex Mixtures

Developing a robust separation method is critical for accurate analysis. For this compound, a reversed-phase UHPLC method would be the standard approach. nih.gov

Stationary Phase: A C18 column is a common first choice, offering good retention for moderately polar aromatic compounds.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. To improve peak shape and ionization efficiency for MS detection, a modifier such as formic acid is typically added to the mobile phase. nih.gov

Detection: UHPLC is most powerfully coupled with tandem mass spectrometry (MS/MS). The parent compound would be ionized, typically using electrospray ionization (ESI), and the resulting molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is selected and fragmented. Monitoring specific fragment ions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantifying the analyte even in complex matrices. nih.govchromatographyonline.com This integrated UHPLC-MS/MS platform is a powerful tool for studying metabolites and other complex biological or chemical systems. frontiersin.org

Gas chromatography (GC) is generally less suitable for this compound without chemical modification due to its high polarity and low volatility. thermofisher.com Direct injection would likely lead to poor peak shape and thermal decomposition in the hot injector. youtube.com

Strategies for Derivatization in Analytical Contexts

To make this compound and similar polar compounds amenable to GC-MS analysis, a derivatization step is often necessary. thermofisher.comyoutube.com Derivatization is a chemical reaction that modifies the analyte to increase its volatility and thermal stability. libretexts.orgyoutube.com

The primary targets for derivatization on this molecule are the active hydrogens on the primary amine and the secondary amide. libretexts.org

Silylation: This is one of the most common derivatization techniques for GC. libretexts.org A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would be used to replace the active hydrogens on the nitrogen atoms with non-polar trimethylsilyl (B98337) (TMS) groups. youtube.comyoutube.com This conversion into TMS-ethers/amides dramatically reduces polarity and hydrogen bonding, allowing the compound to be volatilized without decomposition. youtube.com

Acylation: This process involves reacting the amine and amide groups with an acylating agent to form esters and amides. libretexts.org This can also improve chromatographic behavior.

Alkylation: This method replaces active hydrogens with an alkyl group, which also serves to reduce polarity. youtube.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure the reaction proceeds to completion and to avoid the formation of unwanted byproducts. researchgate.netnih.gov While effective, derivatization adds complexity and potential sources of error to the analytical workflow. thermofisher.com

Table 3: Potential Derivatization Strategies for GC-MS Analysis

| Derivatization Method | Reagent Example | Target Functional Group(s) | Purpose |

| Silylation | BSTFA, MSTFA | -NH₂, -NH- (Amide) | Increases volatility and thermal stability by replacing active hydrogens with TMS groups. libretexts.orgyoutube.com |

| Acylation | Acetic Anhydride (B1165640) | -NH₂, -NH- (Amide) | Forms more stable and volatile amides. libretexts.org |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | -NH₂, -NH- (Amide) | Reduces polarity and can enhance sensitivity for Electron Capture Detection (ECD). nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the electronic Schrödinger equation for a given molecule. wikipedia.org These calculations can yield highly accurate information about the electronic distribution, energy, and geometry of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to determine the ground state geometry and energy of molecules. For 2-Nitro-4-morpholinocarbonylaniline, DFT calculations could be used to find the most stable three-dimensional arrangement of its atoms and the corresponding electronic energy. A common functional used for such calculations is B3LYP, often paired with a basis set like 6-311G+(d,p) to provide a good balance between accuracy and computational cost. nih.gov

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is another critical parameter that can be calculated using DFT, which provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 1: Illustrative DFT-Calculated Ground State Properties for a Molecule Similar to this compound

| Parameter | Calculated Value |

| Total Energy | -X Hartrees |

| HOMO Energy | -Y eV |

| LUMO Energy | -Z eV |

| HOMO-LUMO Gap | (Y-Z) eV |

| Dipole Moment | D Debye |

Note: The values in this table are for illustrative purposes to show the type of data generated from DFT calculations.

Ab initio methods are computational chemistry methods based on quantum chemistry that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim for high accuracy in calculating molecular properties. wikipedia.orgarxiv.org While computationally more expensive than DFT, ab initio methods can provide benchmark-quality results for energies and structures, which are crucial for validating less computationally demanding methods. wikipedia.org For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the understanding of its electronic properties and to provide a more precise picture of its potential energy surface.

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, DFT calculations can be used to predict its vibrational frequencies (FT-IR and Raman spectra), electronic transitions (UV-Vis spectrum), and NMR chemical shifts. nih.govnih.gov The calculated spectra can be compared with experimental data to confirm the molecular structure and to assign spectral features to specific molecular motions or electronic transitions. For instance, a pipeline for predicting NMR chemical shifts might involve conformational generation followed by DFT structural optimization and then the final chemical shift calculation. nih.gov

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Nitroaromatic Compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| FT-IR (C=O stretch) | ~1680 cm⁻¹ | ~1685 cm⁻¹ |

| UV-Vis (λmax) | ~350 nm | ~355 nm |

| ¹H-NMR (Ar-NO₂) | ~8.1 ppm | ~8.0 ppm |

Note: This table provides an example of the correlation between predicted and experimental spectroscopic data.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can be used to explore its conformational space and to understand the relative stabilities of different conformers. These simulations can also provide insights into the interactions of the molecule with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net By simulating the molecule over time, MD can reveal dynamic processes that are not accessible through static quantum chemical calculations. nih.gov

Reaction Pathway Modeling and Transition State Search

Understanding the mechanisms of chemical reactions is a fundamental goal of chemistry. Computational methods can be used to model reaction pathways and to locate the transition states that connect reactants, intermediates, and products. arxiv.org For this compound, these methods could be applied to study its synthesis, degradation, or metabolic pathways. The activation energies calculated for different potential pathways can help to determine the most likely reaction mechanism. nih.gov Locating the transition state, a first-order saddle point on the potential energy surface, is crucial for understanding the kinetics of a reaction. arxiv.orgchemrxiv.org

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, often employing machine learning techniques, can be used to forecast the chemical reactivity and selectivity of molecules. rsc.orgresearchgate.netchemrxiv.orgnih.gov By training models on large datasets of chemical reactions, it is possible to predict the outcome of new reactions. chemrxiv.org For this compound, such models could be used to predict its reactivity in various chemical transformations or its potential to act as a substrate for specific enzymes. These predictive tools are becoming increasingly important in drug discovery and materials science for screening large numbers of compounds and for prioritizing experimental work. rsc.orgnih.gov

Applications in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Chemical Synthesis

Nitroanilines are frequently employed as foundational molecules in the synthesis of more complex chemical structures. The nitro group can be readily reduced to an amine, and the existing amino group can participate in a variety of chemical transformations, making these compounds versatile building blocks.

Precursor in the Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds often relies on precursors containing both nitro and amino groups. rsc.orgrsc.org These functional groups can be manipulated to form various ring systems, which are prevalent in pharmaceuticals and other biologically active molecules. nih.gov For instance, nitroalkenes are key substrates in the synthesis of six-membered heterocycles like piperidines and quinolines. rsc.org However, no specific studies demonstrating the use of 2-Nitro-4-morpholinocarbonylaniline as a precursor for heterocyclic compounds have been identified.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry. nih.gov The efficiency and atom economy of MCRs make them highly valuable in drug discovery and materials science. While nitro-containing compounds can participate in such reactions, there is no available research that documents the role of this compound as an intermediate in any specific multi-component reaction.

Potential in Dye Chemistry and Pigment Development

Nitroanilines, particularly p-nitroaniline, are historically significant as intermediates in the production of azo dyes. researchgate.netabjournals.org The diazotization of the amino group followed by coupling with a suitable aromatic compound is a standard method for creating a wide range of colors.

Incorporation into Chromophores and Fluorophores

The structural backbone of this compound contains moieties that could potentially be part of a chromophore or fluorophore system. The nitro group acts as a strong electron-withdrawing group, which can be a key feature in designing push-pull systems often found in nonlinear optical (NLO) chromophores and other dye molecules. iosrjournals.org Nevertheless, there are no published studies that specifically describe the incorporation of this compound into such systems.

Development of Novel Colorants with Specific Properties

The development of new dyes and pigments often involves modifying known structures to fine-tune properties like color, fastness, and solubility. researchgate.netabjournals.org The morpholinocarbonyl group in this compound could potentially influence these properties. However, research on the synthesis and characterization of dyes or pigments derived from this specific compound is not available.

Applications in Functional Materials Research

The properties of nitroaniline derivatives have led to their investigation in various functional materials. For example, polymers containing NLO-active chromophores derived from similar structures have been synthesized for applications in electro-optics. iosrjournals.org There is currently no evidence in the scientific literature to suggest that this compound has been investigated for or applied in the field of functional materials.

Components in Optical Films and Retardation Sheets

No data available.

Incorporation into Polymers and Advanced Composite Materials

No data available.

Role as a Chemical Intermediate in Industrial Processes (Non-Aesthetic/Non-Human Use)

Precursor for Agrochemical Synthesis (e.g., Herbicides, Pesticides)

No data available.

Use in Other Industrial Chemical Production (e.g., metal treatment, painting)

No data available.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Nitro-4-morpholinocarbonylaniline and its derivatives will likely prioritize green and sustainable methodologies. A shift away from traditional batch processes towards more efficient and environmentally benign techniques is anticipated.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields and safety. amidetech.com The amide bond formation, a key step in synthesizing the target molecule, is particularly well-suited for flow chemistry, potentially reducing reaction times and waste. nih.govrsc.org Research could focus on developing integrated flow systems that combine the nitration of the aniline (B41778) precursor and the subsequent amidation in a continuous process.